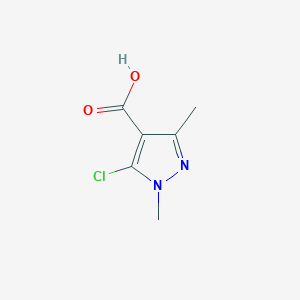

5-Chloro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid

Beschreibung

BenchChem offers high-quality 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

5-chloro-1,3-dimethylpyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O2/c1-3-4(6(10)11)5(7)9(2)8-3/h1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRWQERXMLIEDKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1C(=O)O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80381485 | |

| Record name | 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80381485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27006-82-2 | |

| Record name | 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80381485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Synthesis of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid is a pivotal building block in the synthesis of a multitude of pharmaceutical and agrochemical agents. Its structural motif is a key component in various commercial products, driving the demand for efficient and scalable synthetic routes. This in-depth technical guide delineates the primary synthetic pathways to this valuable compound, providing a detailed exploration of the underlying reaction mechanisms, step-by-step experimental protocols, and critical process considerations. The guide focuses on two robust synthetic strategies: the construction of the pyrazole core followed by chlorination, and a route involving a Vilsmeier-Haack reaction followed by oxidation. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the fields of medicinal chemistry, process development, and organic synthesis.

Introduction

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, renowned for its broad spectrum of biological activities.[1][2] The targeted compound, 5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid, is a crucial intermediate in the production of several commercial agrochemicals.[3] The strategic placement of the chloro, methyl, and carboxylic acid functionalities on the pyrazole ring provides a versatile platform for further chemical modifications, enabling the synthesis of diverse and complex molecules. Understanding the nuances of its synthesis is paramount for ensuring the efficient and cost-effective production of downstream products. This guide provides a detailed examination of the most prominent and scientifically sound methods for the synthesis of this key intermediate.

Part 1: Synthesis via Pyrazole Ring Formation and Subsequent Chlorination

This synthetic approach focuses on first constructing the core 1,3-dimethyl-1H-pyrazole-4-carboxylic acid ring system, followed by a regioselective chlorination at the 5-position.

Synthesis of 1,3-dimethyl-1H-pyrazole-4-carboxylic acid

The initial and crucial step in this route is the formation of the pyrazole ring. A common and effective method involves the cyclocondensation of a β-ketoester with a hydrazine derivative.[4][5] A specific patented method details the synthesis from readily available starting materials: ethyl acetoacetate, triethyl orthoformate, and methylhydrazine.[6]

Mechanism:

The synthesis proceeds through a multi-step, one-pot reaction. Initially, ethyl acetoacetate reacts with triethyl orthoformate in the presence of acetic anhydride. This step forms an ethoxymethylene intermediate. Subsequent reaction with methylhydrazine leads to the formation of the pyrazole ring through a cyclization-condensation sequence. The resulting ester is then saponified to yield the carboxylic acid.

Experimental Protocol: Synthesis of 1,3-dimethyl-1H-pyrazole-4-carboxylic acid [6]

-

Step 1: Formation of the Intermediate:

-

In a suitable reactor, charge ethyl acetoacetate, triethyl orthoformate, and acetic anhydride.

-

Heat the mixture to 110-120 °C and maintain the temperature for the reaction to proceed to completion.

-

After the reaction, cool the mixture and distill under reduced pressure to remove low-boiling components and isolate the crude intermediate.

-

-

Step 2: Cyclization and Saponification:

-

In a separate reactor, charge an aqueous solution of methylhydrazine and toluene.

-

Cool the mixture to 8-10 °C and add sodium hydroxide.

-

Slowly add the intermediate from Step 1 to the methylhydrazine solution, maintaining the temperature below 15 °C.

-

After the addition is complete, heat the reaction mixture to facilitate the cyclization.

-

Upon completion of the cyclization, add hydrochloric acid to the reaction mixture to effect the saponification of the ester and precipitate the carboxylic acid.

-

Filter the solid, wash with water, and dry to obtain 1,3-dimethyl-1H-pyrazole-4-carboxylic acid.

-

Chlorination of 1,3-dimethyl-1H-pyrazole-4-carboxylic acid

The final step in this synthetic route is the regioselective chlorination of the pyrazole ring at the 5-position. The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution.

Mechanism:

The chlorination can be achieved using various chlorinating agents. A common method involves the use of N-chlorosuccinimide (NCS) in a suitable solvent. The reaction proceeds via an electrophilic aromatic substitution mechanism where the chloronium ion (Cl+), or a polarized equivalent, is attacked by the electron-rich pyrazole ring. The presence of the carboxylic acid group at the 4-position and the methyl groups at the 1 and 3-positions directs the chlorination to the 5-position.

Alternatively, electrochemical methods have been developed for the chlorination of pyrazoles.[7]

Experimental Protocol: Chlorination using N-Chlorosuccinimide (General Procedure)

-

Dissolve 1,3-dimethyl-1H-pyrazole-4-carboxylic acid in a suitable solvent (e.g., acetonitrile or dichloromethane).

-

Add N-chlorosuccinimide (1.0-1.2 equivalents) to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).

-

Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution).

-

Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer and purify the crude product by recrystallization or column chromatography to yield 5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid.

Part 2: Synthesis via Vilsmeier-Haack Reaction and Subsequent Oxidation

This alternative and widely utilized pathway involves the formation of a key intermediate, 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde, through a Vilsmeier-Haack reaction, which is then oxidized to the target carboxylic acid.

Synthesis of 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heterocyclic compounds.[5][8][9] In this synthesis, 1,3-dimethyl-1H-pyrazol-5(4H)-one is treated with the Vilsmeier reagent, which is typically formed from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).[10]

Mechanism:

The reaction begins with the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion) from POCl₃ and DMF. The 1,3-dimethyl-1H-pyrazol-5(4H)-one then acts as the nucleophile, attacking the Vilsmeier reagent. A subsequent intramolecular rearrangement and elimination of water and chloride ions lead to the formation of the 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde.[8]

Experimental Protocol: Synthesis of 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde [10]

-

Formation of the Vilsmeier Reagent:

-

In a well-stirred, cold (0 °C) solution of DMF, add phosphorus oxychloride dropwise.

-

Stir the resulting mixture at 0 °C for approximately 20 minutes.

-

-

Reaction with Pyrazolone:

-

To the prepared Vilsmeier reagent, add 1,3-dimethyl-1H-pyrazol-5(4H)-one.

-

Heat the reaction mixture to 90 °C for 1 hour.

-

Monitor the reaction progress by TLC.

-

-

Work-up and Isolation:

-

After the reaction is complete, cool the mixture and pour it into ice water.

-

Neutralize the solution with sodium hydroxide.

-

Extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Recrystallize the residue from a suitable solvent system (e.g., ethyl acetate/petroleum ether) to obtain pure 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde.

-

Oxidation of 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde

The final step in this route is the oxidation of the aldehyde functionality to a carboxylic acid. Various oxidizing agents can be employed for this transformation. A well-established method for the oxidation of similar 5-chloropyrazole-4-carbaldehydes utilizes potassium permanganate (KMnO₄).

Mechanism:

The oxidation of the aldehyde to a carboxylic acid with potassium permanganate in a suitable solvent proceeds through the formation of a manganate ester intermediate. This intermediate then collapses to yield the carboxylate, which upon acidic workup, gives the final carboxylic acid.

Experimental Protocol: Oxidation using Potassium Permanganate (General Procedure)

-

Dissolve 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde in a suitable solvent mixture (e.g., acetone/water or pyridine/water).

-

Cool the solution in an ice bath and slowly add a solution of potassium permanganate.

-

Stir the reaction mixture at low temperature until the purple color of the permanganate disappears.

-

Quench the reaction by adding a reducing agent (e.g., sodium bisulfite) until the manganese dioxide precipitate is dissolved.

-

Acidify the solution with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

-

Filter the solid, wash with cold water, and dry to obtain 5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid.

Visualization of Synthetic Pathways

Route 1: Pyrazole Formation and Chlorination

Caption: Synthetic pathway via pyrazole ring formation followed by chlorination.

Route 2: Vilsmeier-Haack Reaction and Oxidation

Caption: Synthetic pathway via Vilsmeier-Haack reaction and subsequent oxidation.

Quantitative Data Summary

| Step | Reactants | Reagents | Product | Yield (%) | Reference |

| Route 1 | |||||

| Pyrazole Synthesis | Ethyl acetoacetate, Triethyl orthoformate, Methylhydrazine | Acetic anhydride, NaOH, HCl | 1,3-dimethyl-1H-pyrazole-4-carboxylic acid | Not specified | [6] |

| Chlorination | 1,3-dimethyl-1H-pyrazole-4-carboxylic acid | N-Chlorosuccinimide | 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid | High (general) | General Method |

| Route 2 | |||||

| Vilsmeier-Haack | 1,3-dimethyl-1H-pyrazol-5(4H)-one | POCl₃, DMF | 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde | ~70% | [10] |

| Oxidation | 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde | KMnO₄ | 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid | 80-85% (for similar substrates) |

Conclusion

The synthesis of 5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid can be effectively achieved through two primary, well-established synthetic routes. The choice between the two pathways may depend on factors such as the availability of starting materials, desired scale of production, and specific process safety considerations. Both routes offer a reliable means to access this important chemical intermediate, providing a solid foundation for the development of novel pharmaceuticals and agrochemicals. The detailed mechanisms and protocols provided in this guide are intended to empower researchers and process chemists to make informed decisions and to facilitate the efficient synthesis of this valuable compound.

References

-

Synthetic method of 1, 3-dimethyl-1H-pyrazole-4-carboxylic acid. Google Patents.

-

VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. Bibliomed.

-

Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry.

-

Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances.

-

Vilsmeier-Haack Reaction. Organic Chemistry Portal.

-

Vilsmeier-Haack Reaction Mechanism. YouTube.

-

Synthesis and reactions of pyrazole-4-carbaldehydes. ResearchGate.

-

Synthesis of 5-chloro-1-methyl-4-pyrazole carboxylic acid. PrepChem.com.

-

5-CHLORO-1,3-DIMETHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID. ChemicalBook.

-

5-Chloropyrazole-4-carboxaldehydes as Synthon in Heterocyclic Synthesis. ResearchGate.

-

5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. National Center for Biotechnology Information.

-

One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. Scientific Information Database.

-

Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Arkivoc.

-

Chapter : 5 Synthesis and Characterization of 3-(4-Chlorophenyl)-N- hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. Atmiya University.

-

Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research.

-

Pyrazole‐4‐carboxylic Acids from Vanadium‐catalyzed Chemical Transformation of Pyrazole‐4‐carbaldehydes. ResearchGate.

-

A review on synthetic procedures and applications of phosphorus oxychloride (POCl 3 ) in the last biennial period (2018–19). ResearchGate.

-

5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. National Center for Biotechnology Information.

-

Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Molecules.

-

3,5-dimethylpyrazole. Organic Syntheses.

-

METHOD FOR SYNTHESIZING 3-(DIFLUOROMETHYL)-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID, AND INTERMEDIATES THEREOF. Google Patents.

-

Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles. ResearchGate.

-

Phosphorus Oxychloride as an Efficient Coupling Reagent for the Synthesis of Ester, Amide and Peptide under Mild Conditions. SynOpen.

-

POCl3, Phosphorus Oxychloride for Activated Chlorine Formation. Organic Chemistry Portal.

-

Synthesis of carboxylic acids by oxidation of alcohols. Organic Chemistry Portal.

-

Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. ResearchGate.

-

EP0561421A1 - Process for the preparation of carboxylic acid chlorides of aromatic nitrogen-containing heterocycles - Google Patents.

-

5-Chloro-1,3-dimethyl-1H-pyrazole-4-carboxylic Acid. MySkinRecipes.

-

5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. ResearchGate.

Sources

- 1. EP0561421A1 - Process for the preparation of carboxylic acid chlorides of aromatic nitrogen-containing heterocycles - Google Patents [patents.google.com]

- 2. 5-CHLORO-1,3-DIMETHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID | 27006-82-2 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 5. CN114014809A - Synthetic method of 1, 3-dimethyl-1H-pyrazole-4-carboxylic acid - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Physicochemical properties of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid

An In-depth Technical Guide to the Physicochemical Properties of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carboxylic Acid

Executive Summary

5-Chloro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound of significant interest in the fields of agrochemistry and medicinal chemistry. It serves as a crucial intermediate in the synthesis of novel active ingredients, including the acaricide pyflubumide[1]. A thorough understanding of its physicochemical properties is paramount for researchers and development professionals to optimize synthesis, formulation, and analytical methods. This guide provides a comprehensive overview of the known and predicted properties of this molecule, details authoritative experimental protocols for their determination, and explains the scientific rationale behind these methodologies. The content is structured to deliver both foundational data and practical, field-proven insights for its application in a research and development setting.

Introduction & Molecular Overview

The pyrazole ring is a prominent scaffold in numerous biologically active molecules, known to form the basis for a wide range of pharmaceuticals and agrochemicals[2][3]. The specific substitution pattern of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid imparts unique chemical characteristics that are leveraged in the design of more complex target molecules.

Chemical Structure and Identification

The molecular structure consists of a central pyrazole ring substituted with a chlorine atom at position 5, two methyl groups at positions 1 and 3, and a carboxylic acid group at position 4.

Caption: Molecular structure of the title compound.

Nomenclature and CAS Registry

-

Systematic Name: 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid

-

CAS Number: 27006-82-2[1]

-

Synonyms: 4-Chloro-1,3-dimethyl-1H-pyrazole-5-carboxylic acid, 4-Chloro-2,5-dimethyl-2H-pyrazole-3-carboxylic acid[4]. Note: The variation in numbering (4- vs. 5-carboxylic acid) arises from different starting points for numbering the pyrazole ring. The CAS registry number 27006-82-2 consistently refers to this specific molecule.

Core Physicochemical Properties

A summary of the key physicochemical data is presented below. It is important to note that while some data is available from chemical suppliers, many experimental values are not published in peer-reviewed literature, necessitating their determination in the laboratory.

Table 1: Summary of Physicochemical Properties

| Property | Value | Source/Method |

| Molecular Formula | C₆H₇ClN₂O₂ | -[4] |

| Molecular Weight | 174.59 g/mol | Calculated[4] |

| Appearance | Solid | Supplier Data[4] |

| Melting Point | Data not available | Requires experimental determination (DSC) |

| Boiling Point | Data not available | Requires experimental determination |

| pKa | Predicted ~3.5 (based on related structures) | Analogy[5] / Requires experimental determination |

| Solubility | Data not available | Requires experimental determination |

Spectroscopic and Structural Characterization

Spectroscopic analysis is essential for confirming the identity and purity of the compound. While specific spectra for this exact molecule are not widely published, expected characteristics can be inferred from its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum is expected to show three distinct singlet peaks.

-

A singlet for the N-methyl protons (N-CH₃), likely in the range of 3.8-4.0 ppm.

-

A singlet for the C-methyl protons (C-CH₃), likely around 2.3-2.5 ppm. For the non-chlorinated analog, 1,3-dimethyl-1H-pyrazole-4-carboxylic acid, these peaks appear at 3.82 and 2.31 ppm, respectively[6].

-

A broad singlet for the carboxylic acid proton (-COOH), typically downfield (>10 ppm), which is exchangeable with D₂O.

-

-

¹³C NMR: The spectrum will provide information on the carbon skeleton.

-

The carbonyl carbon of the carboxylic acid is expected in the 165-175 ppm range[7].

-

Signals for the pyrazole ring carbons (C3, C4, C5) and the two methyl carbons will also be present.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum should display characteristic absorption bands confirming the presence of key functional groups.

-

A very broad band from ~2500-3300 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid dimer.

-

A sharp, strong band around 1680-1710 cm⁻¹ for the C=O (carbonyl) stretch of the carboxylic acid.

-

C-H stretching vibrations for the methyl groups just below 3000 cm⁻¹.

-

Vibrations associated with the pyrazole ring structure in the 1400-1600 cm⁻¹ region[8].

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns.

-

Expected Molecular Ion (M⁺): A peak at m/z ≈ 174.02, corresponding to the molecular formula C₆H₇ClN₂O₂.

-

Isotopic Pattern: A characteristic M+2 peak at m/z ≈ 176, with an intensity approximately one-third of the main M⁺ peak, is definitive for the presence of a single chlorine atom.

-

Key Fragmentation: Common fragmentation pathways would include the loss of -OH (M-17), -COOH (M-45), and potentially cleavage of the methyl groups.

Experimental Protocols for Physicochemical Determination

The following section outlines standardized, self-validating protocols for determining the core physicochemical properties not currently available in the literature.

Characterization Workflow

A logical workflow ensures that foundational data is gathered efficiently before proceeding to more complex analyses.

Caption: Recommended workflow for comprehensive characterization.

Protocol: Melting Point by Differential Scanning Calorimetry (DSC)

Rationale: DSC provides a highly accurate and reproducible melting point (Tₘ) and can also reveal information about purity and polymorphism.

-

Instrument Calibration: Calibrate the DSC instrument's temperature and enthalpy scales using a certified indium standard (Tₘ = 156.6 °C). This ensures the trustworthiness of the measurement.

-

Sample Preparation: Accurately weigh 1-3 mg of the compound into a standard aluminum DSC pan. Crimp the pan with a lid. Prepare an identical empty pan to serve as a reference.

-

Thermal Program: Place both the sample and reference pans into the DSC cell. Heat the sample under a nitrogen atmosphere from ambient temperature (e.g., 25 °C) to a temperature well above the expected melting point (e.g., 250 °C) at a controlled rate of 10 °C/min.

-

Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak on the resulting thermogram. The peak's shape can provide qualitative insights into sample purity.

Protocol: pKa Determination by Potentiometric Titration

Rationale: Potentiometric titration is the gold standard for determining the acid dissociation constant (pKa). Due to the compound's likely low water solubility, a co-solvent system is often required.

-

System Calibration: Calibrate a high-precision pH meter and electrode using at least two standard aqueous buffers (e.g., pH 4.01 and 7.00) at a constant temperature (e.g., 25 °C).

-

Sample Preparation: Prepare a solution of the compound at a known concentration (e.g., 0.01 M) in a suitable solvent system. A common choice is a methanol-water or dioxane-water mixture. Scientist's Note: The use of a co-solvent will yield an apparent pKa (pKaᵃᵖᵖ), which is valuable for comparisons within the same solvent system.

-

Titration: While stirring the solution at a constant temperature, add small, precise aliquots of a standardized, carbonate-free titrant (e.g., 0.1 M NaOH). Record the pH value after each addition.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). Alternatively, a Gran plot or derivative plot can be used to determine the equivalence point with high accuracy.

Protocol: Aqueous Solubility by the Shake-Flask Method

Rationale: The shake-flask method is a reliable technique for determining thermodynamic equilibrium solubility, which is critical for drug development and environmental fate studies.

-

Equilibration: Add an excess amount of the solid compound to a known volume of purified water (or a relevant buffer solution, e.g., pH 7.4) in a sealed, screw-capped vial.

-

Incubation: Agitate the vial in a constant temperature shaker bath (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary time-course study can validate the required equilibration time.

-

Phase Separation: After equilibration, allow the suspension to settle. Carefully remove an aliquot of the supernatant, ensuring no solid particles are transferred. Centrifuge or filter the aliquot (using a filter material that does not bind the analyte) to remove any remaining microscopic solids.

-

Quantification: Dilute the clarified supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS. The solubility is reported in units like mg/L or µg/mL.

Stability and Handling

-

Storage: Like most carboxylic acids, 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid should be stored in a cool, dry place in a tightly sealed container, away from strong bases and oxidizing agents.

-

Stability: Pyrazole rings are generally stable aromatic systems. The primary points of reactivity are the carboxylic acid group (e.g., for esterification or amide bond formation) and potential nucleophilic substitution of the chlorine atom under harsh conditions. Azo pyrazole carboxylic acids have been noted for their favorable thermal stability[9].

Conclusion

5-Chloro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid is a valuable building block whose full potential can only be realized with a robust understanding of its physicochemical properties. This guide has consolidated the available information and provided a clear, scientifically-grounded framework for determining critical data points such as melting point, pKa, and solubility. By adhering to these validated experimental protocols, researchers and scientists can ensure the generation of high-quality, reliable data essential for advancing their research and development objectives.

References

-

Shen, Y. J., Xu, M., & Fan, C. G. (2011). 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2936. [Link]

-

ResearchGate. (2011). 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. [Link]

-

Atmiya University. (n.d.). Chapter 5: Synthesis and Characterization of 3-(4-Chlorophenyl)-N-hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. [Link]

-

Arkat USA, Inc. (2005). The structure of 3,5-dimethylpyrazole/carboxylic acids co-crystals. ARKIVOC, 2005(vii), 91-101. [Link]

-

Arkat USA, Inc. (2008). The molecular structure of 1,3-dimethyl-4-phenyl-1H-pyrazole-5-carboxylic acid. ARKIVOC, 2008(viii), 74-84. [Link]

-

ACS Publications. (2024). Azo Pyrazole Carboxylic Derivatives for Potential Energetic Materials. Retrieved from [Link]

-

LookChem. (n.d.). 1,5-DIMETHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H–pyrazole–3–carboxylic acid: Experimental and computational study. Retrieved from [Link]

-

ResearchGate. (2013). The Structure and Dynamic Properties of 1 H -Pyrazole-4-Carboxylic Acids in the Solid State. Retrieved from [Link]

- Google Patents. (n.d.). CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.

- Google Patents. (n.d.). Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate.

-

ResearchGate. (n.d.). IR spectra of 3,5-diphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide (5a). Retrieved from [Link]

Sources

- 1. 5-CHLORO-1,3-DIMETHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID | 27006-82-2 [chemicalbook.com]

- 2. 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 1H-Pyrazole-5-carboxylic acid, 4-chloro-1,3-dimethy… [cymitquimica.com]

- 5. Cas 31728-75-3,1,5-DIMETHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID | lookchem [lookchem.com]

- 6. Page loading... [guidechem.com]

- 7. arkat-usa.org [arkat-usa.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

5-Chloro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid CAS 27006-82-2

An In-Depth Technical Guide to 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid (CAS 27006-82-2)

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid, a pivotal heterocyclic building block. Designed for researchers, medicinal chemists, and professionals in process development, this guide delves into the compound's synthesis, reactivity, and critical applications, grounding theoretical knowledge in practical, field-proven insights.

Introduction and Strategic Importance

5-Chloro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid is a highly functionalized pyrazole derivative. The pyrazole scaffold is a cornerstone in medicinal and agrochemical sciences, renowned for its diverse biological activities which include anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1][2][3] The specific substitution pattern of this molecule—featuring a chloro group at the 5-position, two methyl groups for steric and electronic modulation, and a carboxylic acid at the 4-position—renders it an exceptionally versatile intermediate. The carboxylic acid serves as a crucial synthetic handle for elaboration into amides, esters, and other functionalities, enabling its integration into complex molecular architectures for drug discovery and the development of next-generation agrochemicals.[4][5] Notably, it is a key intermediate in the synthesis of the novel acaricide, Pyflubumide.[6]

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is fundamental to its application in research and development.

Core Properties

| Property | Value | Source |

| CAS Number | 27006-82-2 | [6][7][8] |

| Molecular Formula | C₆H₇ClN₂O₂ | [7][9] |

| Molecular Weight | 174.59 g/mol | [9] |

| Appearance | Solid | [9] |

| Melting Point | 195-197 °C (for the similar 1-methyl analog) | [10] |

Spectroscopic Signature Analysis

The structural features of this molecule give rise to a distinct spectroscopic profile, which is critical for reaction monitoring and quality control.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple and diagnostic. Key signals include two sharp singlets corresponding to the N-methyl and C-methyl protons, and a characteristically broad singlet in the downfield region (typically >10 ppm) for the acidic carboxylic acid proton.

-

¹³C NMR Spectroscopy: The carbon spectrum provides confirmation of the core structure. Expected signals include the two methyl carbons, three distinct aromatic carbons of the pyrazole ring (with the C5 carbon bearing the chloro substituent being significantly influenced), and a highly deshielded signal for the carbonyl carbon of the carboxylic acid, typically appearing in the 160-180 ppm range.[11]

-

Infrared (IR) Spectroscopy: The IR spectrum is dominated by the carboxylic acid functionality. A very strong and broad absorption band is expected in the 2500-3300 cm⁻¹ region, characteristic of the O-H stretching of a hydrogen-bonded carboxylic acid dimer.[11] A sharp and intense carbonyl (C=O) stretching absorption should appear around 1710 cm⁻¹.[11]

Synthesis and Manufacturing Pathways

The synthesis of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid is typically achieved through multi-step sequences. The most prevalent and industrially relevant approach involves the Vilsmeier-Haack reaction followed by oxidation, or the direct hydrolysis of a pre-formed ester.

Pathway A: Vilsmeier-Haack Reaction and Subsequent Oxidation

This is a robust and widely cited method that builds the C4-substituent onto a pyrazolone precursor. The causality is clear: the Vilsmeier-Haack reaction is a powerful method for formylating electron-rich heterocycles, and the resulting aldehyde is a stable intermediate that can be readily oxidized.

Caption: Vilsmeier-Haack synthesis route.

Step-by-Step Protocol (Vilsmeier-Haack Formylation):

This protocol describes the synthesis of the aldehyde intermediate.[12][13][14]

-

Reagent Preparation: In a three-neck flask equipped with a dropping funnel and under an inert atmosphere (N₂), cool dimethylformamide (DMF) to 0 °C.

-

Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, ~1.5 equivalents) dropwise to the cold DMF, maintaining the temperature below 5 °C. The formation of the electrophilic chloromethyleniminium ion (Vilsmeier reagent) is exothermic. Stir the resulting mixture for 20-30 minutes at low temperature.

-

Substrate Addition: Slowly add 1,3-dimethyl-5-pyrazolone (1.0 equivalent) to the reaction mixture. The choice of this starting material is critical as its enolizable nature provides the nucleophilic carbon required for the reaction.

-

Reaction: Raise the temperature to 80-100 °C and maintain for several hours (typically 4-7 h).[12][13][14] Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the mixture to room temperature and carefully pour it onto crushed ice. This step hydrolyzes the reaction intermediate and quenches excess reagent.

-

Neutralization & Extraction: Neutralize the aqueous solution with a base (e.g., saturated NaHCO₃ or NaOH solution) to a pH of ~7. Extract the aqueous phase multiple times with a suitable organic solvent, such as ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde, which can be purified further by column chromatography or recrystallization.

The subsequent oxidation of the aldehyde to the carboxylic acid can be achieved using standard methods, such as sodium chlorite (NaClO₂) with a scavenger like 2-methyl-2-butene, which provides high yields with minimal side products.

Pathway B: Saponification of the Corresponding Ester

This pathway is an excellent alternative if the corresponding ethyl or methyl ester is readily available. Saponification is a classic, high-yielding transformation.

Step-by-Step Protocol (Ester Hydrolysis): [10][15]

-

Reaction Setup: Dissolve the starting material, ethyl 5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxylate, in ethanol.

-

Base Addition: Add an aqueous solution of a strong base, typically potassium hydroxide (KOH, ~2.0 equivalents), to the ethanolic solution.

-

Hydrolysis: Reflux the reaction mixture for several hours (e.g., 4-6 hours) until TLC analysis indicates complete consumption of the starting ester.

-

Work-up and Acidification: Cool the reaction mixture and pour it into water. Carefully acidify the solution with a strong acid, such as concentrated HCl. The carboxylic acid, being less soluble in the acidic aqueous medium, will precipitate out.

-

Isolation: Collect the precipitated solid by filtration, wash with cold water to remove inorganic salts, and dry under vacuum to yield the target carboxylic acid. Recrystallization from a suitable solvent like water or an ethanol/water mixture can be performed for further purification.[10]

Chemical Reactivity and Synthetic Utility

The true value of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid lies in its utility as a versatile synthetic intermediate. The carboxylic acid group is the primary site of reactivity, enabling facile derivatization.

Caption: Key derivatizations of the title compound.

-

Amide Formation: The most significant reaction is amide bond formation. This can be achieved by first converting the carboxylic acid to a more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[16] The resulting acid chloride reacts readily with a wide range of primary or secondary amines to form pyrazole-4-carboxamides. Alternatively, direct amide coupling using modern reagents (e.g., HATU, HOBt, EDCI) provides a milder and often more efficient route to these valuable compounds, which are frequently explored for their biological activities.[2]

-

Esterification: Standard Fischer esterification conditions (refluxing in an alcohol with a catalytic amount of strong acid) can be used to produce the corresponding esters. These esters often serve as intermediates themselves or can modulate the pharmacokinetic properties of a parent compound.

Applications in Drug Discovery and Agrochemicals

The pyrazole core is a privileged scaffold due to its ability to engage in various biological interactions, including hydrogen bonding and π-stacking.

-

Agrochemicals: The primary industrial application of this compound is as a key building block for modern pesticides. Its structure is integral to the synthesis of pyrazole amide fungicides and insecticides, which often target specific enzymes in pests. The chloro-substituent and dimethyl pattern are optimized for high efficacy and appropriate metabolic stability in the final active ingredient.

-

Pharmaceuticals: In drug discovery, this acid is a valuable starting point for generating compound libraries for high-throughput screening. The pyrazole-4-carboxamide motif is present in numerous compounds investigated for various therapeutic targets. Its derivatives have been explored as hypoglycemic agents, anti-inflammatory molecules, and potential anticancer drugs.[3][17] The rigid pyrazole ring acts as a stable scaffold to orient substituents in a defined three-dimensional space, which is crucial for precise interaction with biological targets like protein binding pockets.

Conclusion

5-Chloro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid is more than just a chemical compound; it is an enabling tool for innovation in the life sciences. Its well-defined synthesis, predictable reactivity, and the proven biological significance of its derivatives make it an indispensable asset for both academic and industrial researchers. A thorough understanding of its chemistry, as outlined in this guide, empowers scientists to leverage its full potential in the design and synthesis of novel, high-value molecules that can address pressing challenges in medicine and agriculture.

References

- Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid. (n.d.). Green Chemistry (RSC Publishing).

- Synthesis of Novel 1-H-Pyrazole-4-carboxylic Acid Esters by Conventional and Microwave Assisted Vilsmeier Cyclization of. (n.d.).

- Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid. (2023, March 8).

- Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid. (n.d.).

- One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. (n.d.). SID.

- How to Prepare 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde? (n.d.). FAQ - Guidechem.

- Synthesis and hypoglycemic evaluation of substituted pyrazole-4-carboxylic acids. (n.d.). PubMed.

- 4-Pyrazolecarboxylic acid synthesis. (n.d.). ChemicalBook.

- Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. (2025, September 23). PMC - NIH.

- Halogenations of 3-aryl-1H-pyrazol-5-amines. (2021, September 24). Beilstein Archives.

- Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. (n.d.). RSC Publishing.

- 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid. (n.d.). MySkinRecipes.

- 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. (n.d.). PMC - NIH.

- 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid. (n.d.). Biosynth.

- Synthesis of 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid. (n.d.). PrepChem.com.

- Synthesis of 5-chloro-1-methyl-4-pyrazole carboxylic acid. (n.d.). PrepChem.com.

- 5-CHLORO-1,3-DIMETHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID. (2022, December 30).

- 5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid. (n.d.).

- 1H-Pyrazole-5-carboxylic acid, 4-chloro-1,3-dimethyl-. (n.d.). CymitQuimica.

- Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (n.d.). The Royal Society of Chemistry.

- 5-CHLORO-1,3-DIMETHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID. (n.d.). ChemicalBook.

- (PDF) 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. (n.d.). ResearchGate.

- Chapter : 5 Synthesis and Characterization of 3-(4-Chlorophenyl)-N-hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. (n.d.). Atmiya University.

- 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. (n.d.). ChemicalBook.

- Products list. (n.d.). INTERCHIM.

- Synthesis of 5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylic acid. (n.d.). PrepChem.com.

- The structure of 3,5-dimethylpyrazole/carboxylic acids co-crystals. (n.d.). arkat usa.

- Langer, T., & Hoffmann, R. D. (2006). Pharmacophore modelling: applications in drug discovery. Expert Opinion on Drug Discovery, 1(3), 261–267.

- Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (n.d.). JOCPR.

- 20.8: Spectroscopy of Carboxylic Acids and Nitriles. (2025, January 19). Chemistry LibreTexts.

- Current status of pyrazole and its biological activities. (n.d.). PMC - PubMed Central.

- The continuing significance of chiral agrochemicals. (n.d.). PMC - NIH.

- Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (2025, August 6). ResearchGate.

-

EP2295411A1 - Pyrazoles as 11-beta-hsd-1. (n.d.). Google Patents. Retrieved January 4, 2026, from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_90UzGnjPyMFZqfjAEI8Ndy378LQwIJG6YuVsT1nGOhgU05zES8AzzrDG1_xxvvVJUhjbK8itJjwpC-WIeLRpUgWnvf7U3JeVWiQJwZ9FtX5wyTzUw1fjHAGgkhtm0M_HNu2zK-zxdpPf]([Link]

Sources

- 1. Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jocpr.com [jocpr.com]

- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid [myskinrecipes.com]

- 5. Pharmacophore modelling: applications in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 5-CHLORO-1,3-DIMETHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID | 27006-82-2 [chemicalbook.com]

- 7. 5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid | C6H7ClN2O2 | CID 2779652 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 5-CHLORO-1,3-DIMETHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID | 27006-82-2 [amp.chemicalbook.com]

- 9. 1H-Pyrazole-5-carboxylic acid, 4-chloro-1,3-dimethy… [cymitquimica.com]

- 10. prepchem.com [prepchem.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Page loading... [wap.guidechem.com]

- 13. 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde CAS#: 27006-76-4 [m.chemicalbook.com]

- 15. prepchem.com [prepchem.com]

- 16. prepchem.com [prepchem.com]

- 17. Synthesis and hypoglycemic evaluation of substituted pyrazole-4-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid

Abstract: This document provides an in-depth technical guide to the spectroscopic characterization of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid (CAS No: 27006-82-2).[1] As a key intermediate in the synthesis of novel agrochemicals, a comprehensive understanding of its structural and electronic properties is paramount for quality control, reaction monitoring, and drug development professionals.[1] Due to a lack of publicly available, experimentally-derived spectra for this specific compound, this guide synthesizes established spectroscopic principles and data from analogous pyrazole and carboxylic acid structures to present a robust, predictive framework for its analysis. We will detail field-proven protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, explain the causality behind experimental choices, and provide an expert interpretation of the expected data.

Introduction and Molecular Overview

5-Chloro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid is a substituted heterocyclic compound with the molecular formula C₆H₇ClN₂O₂ and a molecular weight of approximately 174.59 g/mol . Its structure features a central 1,3-dimethylpyrazole ring, substituted at the C4 position with a carboxylic acid group and at the C5 position with a chlorine atom. This unique combination of functional groups necessitates a multi-faceted spectroscopic approach for unambiguous structural confirmation.

This guide provides the theoretical basis and practical protocols for acquiring and interpreting the ¹H NMR, ¹³C NMR, Mass, and IR spectra of the title compound. The presented data is predictive, grounded in the fundamental principles of each technique and supported by extensive literature on similar chemical entities.

Integrated Spectroscopic Workflow

A comprehensive characterization relies on the synergistic use of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they form a self-validating system. The logical workflow for analyzing a novel or reference sample of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid is outlined below.

Mass Spectrometry (MS)

MS is a powerful technique used to determine the molecular weight and elemental composition, providing definitive confirmation of the molecular formula.

Protocol: Mass Spectrometry Analysis

Objective: To confirm the molecular weight and investigate the fragmentation pattern of the molecule.

Expertise & Causality:

-

Ionization Method: Electrospray ionization (ESI) is the preferred method for this molecule. It is a soft ionization technique that is well-suited for polar, relatively non-volatile molecules like carboxylic acids, and it typically generates a prominent protonated molecular ion [M+H]⁺.

-

Instrumentation: A high-resolution mass spectrometer (HRMS), such as a Time-of-Flight (TOF) or Orbitrap instrument, is crucial. HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula (C₆H₇ClN₂O₂).

-

Sample Preparation: The sample is dissolved at a low concentration (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile, often with a trace amount of formic acid to promote protonation for positive ion mode.

Step-by-Step Protocol:

-

Prepare a stock solution of the compound (1 mg/mL) in HPLC-grade methanol.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL using a mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Infuse the sample directly into the ESI source or inject it via an LC system.

-

Acquire the full scan mass spectrum in positive ion mode.

-

Perform a tandem MS (MS/MS) experiment by isolating the molecular ion peak and subjecting it to collision-induced dissociation (CID) to observe fragment ions.

Predicted Mass Spectrum and Fragmentation

The monoisotopic mass of C₆H₇ClN₂O₂ is 174.02 Da. The presence of chlorine will result in a characteristic isotopic pattern for any chlorine-containing ion, with a second peak at [M+2] that is approximately one-third the intensity of the main peak.

Predicted High-Resolution Mass Spectrometry Data:

| Predicted Ion | m/z (Nominal) | Proposed Formula | Predicted Exact Mass |

| [M+H]⁺ | 175 | C₆H₈ClN₂O₂⁺ | 175.0269 |

| [M+Na]⁺ | 197 | C₆H₇ClN₂NaO₂⁺ | 197.0088 |

| [M-H]⁻ | 173 | C₆H₆ClN₂O₂⁻ | 173.0123 |

Data sourced from PubChem predictions and calculated values. [2] Predicted Fragmentation Pattern: The primary fragmentation pathways are expected to involve losses from the carboxylic acid group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds.

Protocol: FTIR-ATR Spectroscopy

Objective: To identify the key functional groups, particularly the carboxylic acid moiety.

Expertise & Causality:

-

Methodology: Attenuated Total Reflectance (ATR) is a modern, rapid, and efficient method for analyzing solid samples. It requires minimal sample preparation compared to traditional KBr pellet methods. [1]* Acquisition: A small amount of the solid sample is placed directly onto the ATR crystal (typically diamond or germanium). A background spectrum of the clean crystal is recorded first and automatically subtracted from the sample spectrum to remove atmospheric (CO₂, H₂O) interference.

Step-by-Step Protocol:

-

Ensure the ATR crystal is clean by wiping it with a solvent-soaked swab (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum.

-

Place a small amount (1-2 mg) of the solid sample onto the crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio.

Predicted IR Spectrum and Interpretation

The IR spectrum will be dominated by the characteristic absorptions of the carboxylic acid group.

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| 3300 - 2500 (very broad) | O-H stretch | Carboxylic Acid | The O-H stretch in a hydrogen-bonded carboxylic acid dimer is exceptionally broad and is a hallmark feature of this functional group. [3][4][5][6] |

| ~2950 (sharp peaks on broad O-H) | C-H stretch | Methyl groups | Aliphatic C-H stretches will appear as sharper peaks superimposed on the broad O-H band. [5] |

| ~1710 (strong, sharp) | C=O stretch | Carboxylic Acid | The carbonyl stretch for a dimerized carboxylic acid is very intense and typically appears around 1710 cm⁻¹. [3][4] |

| ~1300 | C-O stretch | Carboxylic Acid | The C-O single bond stretch is also characteristic of carboxylic acids. [5][6] |

| ~1440 & ~920 | O-H bend | Carboxylic Acid | Out-of-plane and in-plane O-H bending vibrations provide further evidence for the carboxylic acid. [5][6] |

Summary and Integrated Analysis

The structural elucidation of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid is achieved through the convergence of data from multiple spectroscopic techniques.

-

Mass Spectrometry would first confirm the molecular weight and, through HRMS, the elemental formula C₆H₇ClN₂O₂.

-

IR Spectroscopy would provide definitive evidence for the carboxylic acid functional group via its characteristic broad O-H and strong C=O stretching absorptions.

-

¹H NMR Spectroscopy would confirm the presence and ratio of the three distinct proton types: the two non-equivalent methyl groups and the single, downfield carboxylic acid proton.

-

¹³C NMR Spectroscopy would complete the picture by identifying all six unique carbon atoms, including the pyrazole ring carbons and the carbonyl carbon.

Together, these techniques provide a self-consistent and comprehensive dataset that allows for the unambiguous confirmation of the molecular structure. This guide provides the theoretical and practical framework necessary for researchers, scientists, and drug development professionals to confidently perform and interpret these critical analyses.

References

-

University of California, Davis. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved January 4, 2026, from [Link]

-

Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved January 4, 2026, from [Link]

-

OpenStax. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved January 4, 2026, from [Link]

-

Smith, B. C. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Retrieved January 4, 2026, from [Link]

-

PubChemLite. (n.d.). 5-chloro-1,3-dimethyl-1h-pyrazole-4-carboxylic acid. Retrieved January 4, 2026, from [Link]

Sources

- 1. 5-CHLORO-1,3-DIMETHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID | 27006-82-2 [chemicalbook.com]

- 2. PubChemLite - 5-chloro-1,3-dimethyl-1h-pyrazole-4-carboxylic acid (C6H7ClN2O2) [pubchemlite.lcsb.uni.lu]

- 3. rsc.org [rsc.org]

- 4. rsc.org [rsc.org]

- 5. 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1H-pyrazole-4-carboxylic acid, 5-chloro-1,3-dimethyl- | CAS 27006-82-2 | Chemical-Suppliers [chemical-suppliers.eu]

The Pyrazole Scaffold: A Cornerstone of Modern Agrochemical Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has emerged as a privileged scaffold in the discovery and development of novel agrochemicals.[1] Its remarkable versatility and broad spectrum of biological activities have led to the successful commercialization of numerous pyrazole-containing fungicides, insecticides, and herbicides.[2] This technical guide provides a comprehensive overview of the pivotal role of pyrazole derivatives in modern agrochemical research. We will delve into the historical context of their discovery, explore the synthetic strategies employed for their creation, and elucidate their diverse mechanisms of action. Furthermore, this guide will present a detailed analysis of structure-activity relationships (SAR), offering insights into the rational design of next-generation pyrazole-based pesticides.[3] Through the inclusion of detailed experimental protocols, extensive biological activity data, and visualizations of key molecular pathways, this document aims to serve as an invaluable resource for researchers dedicated to the advancement of sustainable crop protection solutions.

Introduction: The Rise of a Versatile Heterocycle

The enduring challenge in agriculture is to safeguard crop yields from the relentless pressure of pests and diseases while minimizing environmental impact.[2] Chemical crop protection remains a vital tool in this endeavor, and the discovery of novel active ingredients with improved efficacy, selectivity, and safety profiles is a paramount objective for the agrochemical industry. In this context, the pyrazole moiety has proven to be an exceptionally fruitful starting point for the design of new pesticides.[3]

The success of the pyrazole scaffold can be attributed to several key factors:

-

Structural Versatility: The pyrazole ring offers multiple sites for substitution, allowing for extensive structural modifications to fine-tune biological activity, selectivity, and physicochemical properties.[3]

-

Diverse Mechanisms of Action: Pyrazole derivatives have been shown to target a wide array of biological processes in pests and weeds, including respiration, nerve function, and amino acid biosynthesis. This diversity is crucial for managing the development of resistance.[1][2]

-

Favorable Physicochemical Properties: Many pyrazole-containing compounds exhibit properties conducive to effective delivery and translocation within target organisms.

This guide will explore the major classes of pyrazole-based agrochemicals, providing a deep dive into their chemistry, biology, and practical applications.

Pyrazole Derivatives as Fungicides: Inhibiting Fungal Respiration

A significant breakthrough in the application of pyrazole derivatives in agriculture has been the development of potent fungicides that target the fungal respiratory chain. Specifically, many pyrazole carboxamides are highly effective inhibitors of succinate dehydrogenase (SDH), a key enzyme in the tricarboxylic acid (TCA) cycle and the electron transport chain (Complex II).[4]

Mechanism of Action: Succinate Dehydrogenase Inhibition (SDHI)

Succinate dehydrogenase is a crucial enzyme that links the TCA cycle to the mitochondrial electron transport chain by oxidizing succinate to fumarate.[4] SDHI fungicides bind to the ubiquinone-binding site (Q-site) of the SDH enzyme, blocking the transfer of electrons from succinate to ubiquinone.[5] This disruption of the electron transport chain leads to a cessation of ATP production, ultimately causing fungal cell death.

Caption: Mechanism of action of pyrazole carboxamide SDHI fungicides.

Key Pyrazole SDHI Fungicides and Biological Activity

The pyrazole carboxamide class of fungicides has seen remarkable success with several commercialized products demonstrating excellent efficacy against a broad spectrum of fungal pathogens.

| Compound | Target Pathogen | EC50 (µg/mL) | Reference |

| Boscalid | Botrytis cinerea | 0.3 - 0.9 | [6] |

| Penthiopyrad | Rhizoctonia solani | ~0.03 | [7] |

| Fluxapyroxad | Sclerotinia sclerotiorum | 0.1 | [8] |

| Bixafen | Rhizoctonia solani | 0.25 | [9] |

| Fenpyrazamine | Botrytis cinerea | 0.9 | [6] |

Table 1: In vitro fungicidal activity of selected pyrazole carboxamide SDHIs.

Experimental Protocol: Synthesis of a Pyrazole-4-Carboxamide Fungicide Intermediate

The synthesis of pyrazole-4-carboxamides typically involves the coupling of a pyrazole-4-carboxylic acid with a substituted aniline. The following is a representative protocol for the synthesis of a key intermediate.

Synthesis of Ethyl 1-methyl-1H-pyrazole-4-carboxylate

-

Reaction Setup: To a solution of ethyl 1H-pyrazole-4-carboxylate (0.5 mol) in toluene (120 mL), add sodium bicarbonate (0.6 mol).

-

Methylation: While maintaining the temperature at 20-30°C with an ice-water bath, slowly add dimethyl sulfate (0.24 mol) dropwise.

-

Reaction: Heat the reaction mixture to 50°C using a water bath and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, filter the reaction mixture. Wash the resulting light-yellow solution with ice water.

-

Isolation: Concentrate the upper toluene layer under reduced pressure to yield ethyl 1-methyl-1H-pyrazole-4-carboxylate.[10]

Pyrazole Derivatives as Insecticides: Disrupting the Nervous System

The phenylpyrazole class of insecticides, exemplified by fipronil, has had a profound impact on pest management. These compounds are potent neurotoxins that act on the central nervous system of insects.

Mechanism of Action: GABA-gated Chloride Channel Antagonism

Fipronil and related phenylpyrazoles act as non-competitive antagonists of the gamma-aminobutyric acid (GABA)-gated chloride channel in insect neurons.[1] GABA is the primary inhibitory neurotransmitter in the insect central nervous system. When GABA binds to its receptor, it opens a chloride ion channel, leading to hyperpolarization of the neuron and inhibition of nerve impulse transmission. Fipronil binds to a site within the chloride channel, blocking the influx of chloride ions. This prevents the inhibitory action of GABA, resulting in hyperexcitation of the central nervous system, convulsions, paralysis, and ultimately, death of the insect.

Caption: Mechanism of action of fipronil on the insect GABA receptor.

Key Phenylpyrazole Insecticides and Biological Activity

Fipronil and its analogs have demonstrated high efficacy against a wide range of insect pests.

| Compound | Target Pest | LC50 | Reference |

| Fipronil | Termites | 0.038 µg/mL | [11] |

| Chlorantraniliprole | Plutella xylostella | 0.0046 mg/L | [2] |

| Indoxacarb | Spodoptera frugiperda | 18.14 mg a.i./L | [5] |

| Tolfenpyrad | Plutella xylostella | 0.1-1.0 ppm | [12] |

Table 2: Insecticidal activity of selected pyrazole and pyrazole-containing insecticides.

Experimental Protocol: Synthesis of Fipronil

The synthesis of fipronil is a multi-step process. A common method involves the oxidation of a thiopyrazole precursor.

Synthesis of Fipronil via Oxidation

-

Reaction Setup: In a suitable reaction vessel, create a mixture of trichloroacetic acid, chlorobenzene, and boric acid.

-

Addition of Precursor: Add 5-amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyano-4-trifluoromethyl thiopyrazole to the mixture and cool to 15-20°C.

-

Oxidation: Add aqueous hydrogen peroxide (50%) to the cooled mixture and stir for approximately 20 hours.

-

Workup and Purification: After the reaction is complete, the mixture is worked up to isolate the crude fipronil. The product is then purified using chlorobenzene followed by a mixture of ethyl acetate and chlorobenzene to yield fipronil with high purity.[13]

Pyrazole Derivatives as Herbicides: Targeting Amino Acid and Pigment Biosynthesis

Pyrazole derivatives have also made significant contributions to weed management, primarily through the inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD).

Mechanism of Action: 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition

HPPD is a key enzyme in the catabolism of the amino acid tyrosine.[14] It catalyzes the conversion of 4-hydroxyphenylpyruvate to homogentisate, which is a precursor for the biosynthesis of plastoquinone and tocopherols (Vitamin E).[6] Plastoquinone is an essential cofactor in the biosynthesis of carotenoids. Carotenoids protect chlorophyll from photo-oxidation. By inhibiting HPPD, pyrazole herbicides disrupt the production of these vital molecules, leading to the bleaching of new growth due to the destruction of chlorophyll, followed by plant death.[15]

Caption: Mechanism of action of pyrazole HPPD-inhibiting herbicides.

Key Pyrazole HPPD-Inhibiting Herbicides and Biological Activity

Several pyrazole-based HPPD inhibitors have been developed for broadleaf weed control in various crops.

| Compound | Target Weed | Activity | Application Rate | Reference |

| Topramezone | Chenopodium serotinum | Excellent | 37.5 g ha⁻¹ | [14] |

| Pyrasulfotole | Amaranthus retroflexus | Good | 30-50 g a.i. ha⁻¹ | N/A |

| Benzofenap | Echinochloa crus-galli | Good | 200-300 g a.i. ha⁻¹ | N/A |

| Pyrazoxyfen | Barnyard grass | Good | 0.05 mmol m⁻² | [9] |

Table 3: Herbicidal activity of selected pyrazole HPPD inhibitors.

Experimental Protocol: Synthesis of Topramezone

The synthesis of topramezone involves the coupling of a pyrazole intermediate with a substituted benzoic acid derivative.

Synthesis of Topramezone

-

Initial Reaction: A mixture of 3-(3-bromo-2-methyl-6-methylsulfophenyl)-4,5-dihydro-isoxazole and carbon dioxide is reacted to form 3-(4,5-dihydroisoxazole-3-yl)-2-methyl-4-methylsulfonylbenzoic acid.

-

Condensation and Rearrangement: The resulting benzoic acid derivative is then condensed and rearranged with 1-methyl-5-hydroxy pyrazole to produce topramezone. This method avoids the use of highly toxic carbon monoxide and expensive catalysts.[16]

Structure-Activity Relationships (SAR) and Rational Design

The development of pyrazole-based agrochemicals has been significantly guided by SAR studies. By systematically modifying the substituents on the pyrazole ring and associated phenyl groups, researchers can optimize the potency, selectivity, and pharmacokinetic properties of these compounds.

-

Fungicides (SDHIs): For pyrazole carboxamide fungicides, the nature of the substituents on both the pyrazole ring and the aniline moiety is critical for activity. For instance, the presence of a difluoromethyl or trifluoromethyl group at the 3-position of the pyrazole ring is often associated with high fungicidal activity.[8]

-

Insecticides (Phenylpyrazoles): In the case of phenylpyrazole insecticides like fipronil, the substitution pattern on the N-phenyl ring is crucial for binding to the GABA receptor. The 2,6-dichloro-4-trifluoromethylphenyl group is a key feature for high insecticidal potency.[11]

-

Herbicides (HPPD Inhibitors): For pyrazole-based HPPD inhibitors, the nature and position of substituents on the benzoyl ring attached to the pyrazole are critical for inhibitory activity and crop selectivity.[9]

Environmental Fate and Ecotoxicology

A comprehensive understanding of the environmental behavior of pyrazole-based agrochemicals is essential for their responsible use.

-

Persistence and Degradation: The persistence of pyrazole derivatives in the environment varies depending on the specific compound and environmental conditions. Fipronil, for example, degrades relatively slowly in soil and water, with half-lives ranging from hours to months.[1] Its degradation can lead to the formation of metabolites that are sometimes more persistent and toxic than the parent compound.[17]

-

Mobility: The mobility of pyrazole agrochemicals in soil is influenced by their physicochemical properties. Fipronil is relatively immobile in soil and has a low potential to leach into groundwater.[1]

-

Ecotoxicity: Pyrazole derivatives can exhibit varying degrees of toxicity to non-target organisms. Fipronil is highly toxic to bees and some aquatic organisms.[1] Therefore, risk assessments and mitigation measures are crucial for protecting beneficial insects and aquatic ecosystems.

Caption: Environmental fate of pyrazole-based agrochemicals.

Conclusion and Future Perspectives

Pyrazole derivatives have unequivocally established themselves as a cornerstone of modern agrochemical research. Their remarkable success as fungicides, insecticides, and herbicides is a testament to the versatility of the pyrazole scaffold. The continued exploration of this chemical space, guided by a deeper understanding of SAR and mechanisms of action, holds immense promise for the development of next-generation crop protection agents. Future research will likely focus on:

-

Novel Modes of Action: Discovering new biological targets for pyrazole derivatives to combat resistance.

-

Improved Safety Profiles: Designing compounds with enhanced selectivity and reduced impact on non-target organisms and the environment.

-

Sustainable Formulations: Developing innovative delivery systems to optimize efficacy and minimize environmental exposure.

The journey of pyrazole derivatives in agrochemical research is far from over. As we continue to unravel the complexities of pest and disease management, the pyrazole ring will undoubtedly remain a key structural motif in the quest for sustainable and effective crop protection solutions.

References

-

Tingle, C. C., Rother, J. A., Dewhurst, C. F., Lauer, S., & King, W. J. (2003). Fipronil: environmental fate, ecotoxicology, and human health concerns. Reviews of environmental contamination and toxicology, 176, 1-66. [Link]

-

Patsnap Synapse. (2024, June 25). What are 4HPPD inhibitors and how do they work?. Retrieved from [Link]

-

Liu, W., et al. (2020). Synthesis and herbicidal activity of novel pyrazole aromatic ketone analogs as HPPD inhibitor. Pest Management Science, 76(3), 868-879. [Link]

-

Kim, J. H., & Campbell, B. C. (2016). Effectiveness of Different Classes of Fungicides on Botrytis cinerea Causing Gray Mold on Fruit and Vegetables. The Plant Pathology Journal, 32(1), 49–57. [Link]

-

Wang, J., Luo, M., Hu, C., & Sun, D. (2014). Synthesis and Insecticidal Activity of Two New Chlorantraniliprole Derivatives. Asian Journal of Chemistry, 26(2), 579-581. [Link]

-

Li, X., et al. (2023). Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications. Journal of Agricultural and Food Chemistry, 71(40), 14357-14375. [Link]

-

Gupta, S., Gajbhiye, V. T., & Gupta, S. (2021). A comprehensive review of environmental fate and degradation of fipronil and its toxic metabolites. Environmental Research, 199, 111316. [Link]

-

Patsnap Eureka. (n.d.). Synthesis method of pyraclostrobin. Retrieved from [Link]

- Google Patents. (n.d.). US8507693B2 - Process for synthesis of fipronil.

-

Sun, J., & Zhou, Y. (2015). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Molecules, 20(3), 5194–5206. [Link]

-

Bobo, M. L., et al. (2011). Persistence and sorption of fipronil degradates in urban stream sediments. Journal of environmental quality, 40(5), 1449-1456. [Link]

- Google Patents. (n.d.). CN106008347A - Synthesis technology of pyraclostrobin.

-

Wang, G., et al. (2023). Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications. Journal of Agricultural and Food Chemistry, 71(40), 14357-14375. [Link]

-

Goulson, D. (2013). An overview of the environmental risks posed by neonicotinoid insecticides. Journal of Applied Ecology, 50(4), 977-987. [Link]

-

Wu, S., et al. (2023). Comprehensive Overview of Pyrazole Amide Derivatives as Novel Pesticides for Crop Protection and Pest Management. Journal of Agricultural and Food Chemistry, 71(40), 14357-14375. [Link]

-

TREA. (2024, June 6). PROCESS FOR PREPARING CHLORANTRANILIPROLE. Retrieved from [Link]

-

Zhang, Y., et al. (2023). Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents for Crop Protection. Journal of Agricultural and Food Chemistry, 71(36), 12696-12706. [Link]

-

Li, Y., et al. (2019). Design, synthesis, antifungal activity and 3D-QSAR study of novel pyrazole carboxamide and niacinamide derivatives containing benzimidazole moiety. New Journal of Chemistry, 43(10), 4146-4155. [Link]

-

ResearchGate. (n.d.). Production scheme for penthiopyrad, a broad spectrum fungicide. Retrieved from [Link]

-

ResearchGate. (n.d.). Persistence of fipronil and its metabolites in soil under field conditions. Retrieved from [Link]

-

ResearchGate. (n.d.). Design, synthesis, antifungal activity and 3D-QSAR study of novel pyrazole carboxamide and niacinamide derivatives containing benzimidazole moiety. Retrieved from [Link]

-

ResearchGate. (n.d.). EC 50 and EC 90 values of the mycelial growth of Botrytis cinerea for six fungicides. Retrieved from [Link]

-

Ali, S., et al. (2023). Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents. Journal of Molecular Structure, 1272, 134151. [Link]

- Google Patents. (n.d.). CN112552284A - Preparation method of chlorantraniliprole.

-

CABI Digital Library. (n.d.). Synthesis and herbicidal activities of pyrazole amide derivatives. Retrieved from [Link]

-

Egyptian Journal of Plant Protection Research Institute. (n.d.). Lethal and sublethal effects of different insecticides against the fall armyworm, Spodoptera frugiperda (Lepidoptera). Retrieved from [Link]

- Google Patents. (n.d.). CN103333164A - Preparation method and application research of penthiopyrad analogue derivative.

-

Ye, F., et al. (2017). Design, synthesis, and herbicidal activity of pyrazole benzophenone derivatives. RSC Advances, 7(81), 51399-51406. [Link]

-

Hao, Z., et al. (2022). Design, synthesis and fungicidal activity of pyrazole–thiazole carboxamide derivatives. Molecular Diversity, 26(1), 205-214. [Link]

-

ORBi. (n.d.). Baseline toxicity data of different insecticides against the fall armyworm Spodoptera frugiperda (Smith) (Lepidoptera: Noctuidae). Retrieved from [Link]

-

Globe Thesis. (2024, March 13). Research On The Synthesis Technology Of Important Intermediates Of Penthiopyrad. Retrieved from [Link]

-

Li, X., et al. (2022). Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Molecules, 27(19), 6274. [Link]

-

Journal of Plant Protection and Pathology. (2024). Laboratory Toxicity and field efficacy of selected insecticides against fall armyworm, Spodoptera frugiperda (Smith) in maize plants. 15(1), 1-7. [Link]

-

DRUG DISCOVERY. (2023). Molecular descriptors in quantitative relationship with herbicidal activity of novel derivatives of 6-(5-aryl- substituted-1-pyrazolyl)-2- picolinic acid. 17(69), e213. [Link]

-

ResearchGate. (n.d.). EC50 values determination of some target compounds against B. cinerea. Retrieved from [Link]

-

Kim, J. H., & Campbell, B. C. (2016). Effectiveness of Different Classes of Fungicides on Botrytis cinerea Causing Gray Mold on Fruit and Vegetables. The Plant Pathology Journal, 32(1), 49–57. [Link]

-

Journal of Entomology and Zoology Studies. (2020). Screening of insecticides against fall armyworm, Spodoptera frugiperda (J. E. Smith). 8(6), 1729-1732. [Link]

-

J-Stage. (n.d.). Development of a novel fungicide, penthiopyrad. Retrieved from [Link]

-

ResearchGate. (n.d.). (A) LC 50 values for second-instar Spodoptera frugiperda larvae exposed.... Retrieved from [Link]

-

International Journal of Chemical Studies. (2017). Evaluation of fungicides against Gray mould (Botrytis cinerea Pers. Fr) and Leaf mould [Fulvia fulva (Cooke) Cif . (Cladosporium. 5(5), 401-404. [Link]

-

ResearchGate. (n.d.). Development of a novel fungicide, penthiopyrad. Retrieved from [Link]

-

ResearchGate. (n.d.). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. Retrieved from [Link]

-

MDPI. (n.d.). Ecotoxicological Effects of Emerging Contaminants on Aquatic Species. Retrieved from [Link]1/1/1)

Sources

- 1. Fipronil: environmental fate, ecotoxicology, and human health concerns - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]